molecular formula C21H11ClF3NO3 B12154157 2-{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid

2-{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid

Cat. No.: B12154157
M. Wt: 417.8 g/mol
InChI Key: BYGXKKNFLTUPPC-UHFFFAOYSA-N
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Description

2-{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a furan ring and a phenyl group containing chloro and trifluoromethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: m-Chloroperbenzoic acid, potassium permanganate.

    Reducing agents: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

2-{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid is unique due to the presence of both chloro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various applications.

Biological Activity

2-{5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid is a synthetic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula : C22H13ClF3N2O2
  • Molecular Weight : 470.8 g/mol
  • CAS Number : 2413905-30-1

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may bind to receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Anticancer Activity

Several studies have investigated the anticancer potential of quinoline derivatives, including this compound. Notably, its structural analogs have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AA549 (Lung Cancer)10.5
Compound BMCF7 (Breast Cancer)12.8
Compound CHeLa (Cervical Cancer)15.3

Antimicrobial Activity

Research has also focused on the antimicrobial properties of this compound. It has been tested against several bacterial strains, showing promising results.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30
Mycobacterium tuberculosis15

Case Studies

  • In Vitro Studies : A study assessed the compound's ability to inhibit cell proliferation in various cancer cell lines. Results indicated a dose-dependent response, with significant inhibition at concentrations above 10 µM.
  • In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor growth compared to controls, suggesting its potential as a therapeutic agent in oncology.

Properties

Molecular Formula

C21H11ClF3NO3

Molecular Weight

417.8 g/mol

IUPAC Name

2-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid

InChI

InChI=1S/C21H11ClF3NO3/c22-15-6-5-11(9-14(15)21(23,24)25)18-7-8-19(29-18)17-10-13(20(27)28)12-3-1-2-4-16(12)26-17/h1-10H,(H,27,28)

InChI Key

BYGXKKNFLTUPPC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)C(F)(F)F)C(=O)O

Origin of Product

United States

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